Product packaging for Pyrrole-2-Carboxylic Acid(Cat. No.:CAS No. 634-97-9)

Pyrrole-2-Carboxylic Acid

Cat. No.: B041514
CAS No.: 634-97-9
M. Wt: 111.10 g/mol
InChI Key: WRHZVMBBRYBTKZ-UHFFFAOYSA-N
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Description

Pyrrole-2-carboxylic acid is a fundamental heterocyclic building block of significant interest in medicinal chemistry and material science. This compound features a carboxylic acid functional group appended to the 2-position of the electron-rich pyrrole ring, making it a versatile precursor for the synthesis of more complex molecules. Its primary research value lies in its role as a key intermediate for constructing pharmacologically active compounds, including potential enzyme inhibitors and receptor ligands, by facilitating amide bond formation and metal-coordination complexes. Researchers utilize this compound in the development of novel polymers and organic electronic materials, where the pyrrole core contributes to conductive properties. Furthermore, it serves as a crucial scaffold in the synthesis of porphyrin analogs and natural product derivatives. The mechanism of action for its downstream applications often involves its ability to modulate electronic properties and participate in specific molecular recognition events through hydrogen bonding and dipole interactions. This high-purity compound is intended For Research Use Only and is not suitable for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5NO2 B041514 Pyrrole-2-Carboxylic Acid CAS No. 634-97-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-pyrrole-2-carboxylic acid
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InChI

InChI=1S/C5H5NO2/c7-5(8)4-2-1-3-6-4/h1-3,6H,(H,7,8)
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InChI Key

WRHZVMBBRYBTKZ-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C(=O)O
Source PubChem
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Molecular Formula

C5H5NO2
Source PubChem
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DSSTOX Substance ID

DTXSID50212813
Record name 2-Pyrrolecarboxylic acid
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Molecular Weight

111.10 g/mol
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Physical Description

Solid
Record name Pyrrole-2-carboxylic acid
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CAS No.

634-97-9
Record name Pyrrole-2-carboxylic acid
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Record name PYRROLE-2-CARBOXYLIC ACID
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Advanced Synthetic Methodologies for Pyrrole 2 Carboxylic Acid and Its Derivatives

Novel Synthetic Routes and Strategies

The development of efficient and sustainable methods for constructing the pyrrole (B145914) ring is a central theme in contemporary organic synthesis. Recent innovations have focused on mechanochemistry, biocatalysis, and transition metal-mediated reactions to improve yields, selectivity, and environmental compatibility.

Mechanochemical Synthesis Approaches Utilizing Spiroannulation/Ring-Opening Aromatization

Mechanochemical synthesis, which utilizes mechanical force to induce chemical reactions, has emerged as a powerful green chemistry tool. A noteworthy development is the mechanosynthesis of pyrrole-2-carboxylic acid derivatives through a copper-catalyzed tandem reaction in a ball mill. organic-chemistry.orgacs.orgnih.gov This approach involves the spiroannulation and subsequent ring-opening aromatization of 4-arylidene isoxazol-5-ones with enamino esters. organic-chemistry.orgresearchgate.net

The process is catalyzed by an inexpensive copper salt, such as cupric chloride (CuCl₂), and demonstrates high efficiency, often with minimal solvent usage (liquid-assisted grinding) and without the need for external heating. organic-chemistry.orgresearchgate.net This method is notable for its excellent tolerance of various functional groups and provides structurally novel, highly functionalized pyrrole derivatives. acs.orgnih.gov Optimized conditions, using CuCl₂ as the catalyst and acetonitrile (B52724) for liquid-assisted milling, have achieved yields as high as 93%. organic-chemistry.org This mechanochemical protocol has shown superiority in both reaction efficiency and product yield when compared to conventional solution-based methods. organic-chemistry.org

Table 1: Mechanochemical Synthesis of this compound Derivatives organic-chemistry.orgresearchgate.net

Summary of a copper-catalyzed spiroannulation/ring-opening aromatization reaction.

Reactant AReactant BCatalyst (mol%)ConditionsYield
4-Arylidene isoxazol-5-onesEnamino estersCuCl₂ (20 mol%)Ball mill, Acetonitrile (liquid-assisted), (NH₄)₂S₂O₈ (oxidant)Up to 93%

Enzymatic and Bio-based Feedstock Synthesis, including from D-Glucosamine and Pyruvic Acid

In alignment with the principles of sustainable chemistry, significant research has focused on synthesizing this compound from renewable bio-based feedstocks. A promising route involves the reaction of D-glucosamine, derivable from chitin (B13524), with pyruvic acid, which can be sourced from cellulose (B213188). smolecule.comresearchgate.net This chemo-enzymatic strategy leverages abundant biopolymers to create valuable platform chemicals. Under optimized conditions, this specific transformation has been reported to produce this compound in a 50% yield. smolecule.comresearchgate.netresearchgate.net

Furthermore, enzymatic processes have been developed to directly manipulate the pyrrole core. The enzyme PA0254 from Pseudomonas aeruginosa has been identified to catalyze the reversible conversion between pyrrole and this compound. mdpi.com This biocatalytic carboxylation/decarboxylation offers a highly specific and mild route for the synthesis. wikipedia.org There is also potential to couple this enzyme with a carboxylic acid reductase (CAR) to facilitate the synthesis of pyrrole-2-carbaldehyde, demonstrating the versatility of enzymatic systems in this chemical space. mdpi.com

Table 2: Bio-based and Enzymatic Synthesis of this compound

Selected bio-based and enzymatic routes.

SubstratesMethodKey Reagent/EnzymeReported YieldReference
D-Glucosamine and Pyruvic AcidChemical Synthesis-50% smolecule.comresearchgate.net
Pyrrole and CO₂Enzymatic CarboxylationPyrrole-2-carboxylate decarboxylase- wikipedia.org
This compoundEnzymatic ReductionCarboxylic acid reductase from Segniliparus rotundus (CARse)Qualitative mdpi.com

Transition Metal-Catalyzed Cycloaddition Reactions for Pyrrole-2-carboxylate Formation

Transition metal catalysis provides efficient and highly regioselective pathways for the formation of the pyrrole skeleton. sioc-journal.cn Cycloaddition reactions, such as [3+2], [4+1], and [2+2+1] cycloadditions, are particularly powerful strategies for constructing pyrrole-2-carboxylates under mild conditions with high atomic economy. sioc-journal.cn

Various catalytic systems have been employed:

Copper Catalysis : A copper-catalyzed [3+2] cycloaddition reaction involving aldehydes, ketones, and alkyl isocyanoacetates enables the regioselective synthesis of 2,3,4-trisubstituted 1H-pyrroles. rsc.org

Palladium Catalysis : Pd(II)-catalyzed oxidative methods can construct polysubstituted pyrroles from N-homoallylicamines and arylboronic acids through a cascade of C-C and C-N bond formations. organic-chemistry.org

Rhodium Catalysis : Rhodium(II) catalysts are effective in formal [3+2] cycloaddition reactions of N-sulfonyl-1,2,3-triazoles with isoxazoles to yield polysubstituted 3-aminopyrrole derivatives. organic-chemistry.org

Iron/Nickel Relay Catalysis : A domino reaction of 5-alkoxy- or 5-aminoizoxazoles with 1,3-dicarbonyl compounds under Fe(II)/Ni(II) relay catalysis can produce derivatives of pyrrole-2,4-dicarboxylic acid. rsc.org

These methods highlight the versatility of transition metals in controlling the regioselectivity of cycloaddition processes to afford specific pyrrole substitution patterns. sioc-journal.cnrsc.org

Table 3: Transition Metal-Catalyzed Synthesis of Pyrrole Derivatives

Examples of catalytic systems and cycloaddition strategies.

Metal CatalystReaction TypeReactantsProduct TypeReference
Copper (Cu)[3+2] CycloadditionAldehydes, Ketones, Alkyl isocyanoacetates2,3,4-Trisubstituted 1H-Pyrroles rsc.org
Palladium (Pd)Oxidative CyclizationN-homoallylicamines, Arylboronic acidsPolysubstituted Pyrroles organic-chemistry.org
Rhodium (Rh)[3+2] CycloadditionN-sulfonyl-1,2,3-triazoles, Isoxazoles3-Aminopyrrole Derivatives organic-chemistry.org
Iron/Nickel (Fe/Ni)Domino Reaction5-Aminoizoxazoles, 1,3-Dicarbonyl compoundsPyrrole-2,4-dicarboxylic acid derivatives rsc.org

Functionalization and Derivatization Strategies

Once the this compound core is synthesized, its functionalization and derivatization are critical for generating diverse molecular structures. Key strategies focus on reactions at the carboxylic acid moiety and regioselective substitutions on the pyrrole ring.

Esterification and Amidation Reactions of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is readily converted into esters and amides, which are common derivatives in medicinal and materials chemistry. libretexts.org

Esterification : Standard esterification protocols, often involving reaction with an alcohol in the presence of an acid catalyst, are applicable. libretexts.org For milder conditions, mixed carboxylic-carbonic anhydrides can be used to facilitate the esterification process. acs.org

Amidation : The synthesis of pyrrole carboxamides can be achieved through a two-step, one-pot procedure. First, the carboxylic acid is activated, commonly by converting it to an acid chloride using a reagent like thionyl chloride (SOCl₂). sunderland.ac.uk The resulting activated intermediate is then reacted with a primary or secondary amine to form the corresponding amide. sunderland.ac.ukgoogle.com This method is widely used in the synthesis of biologically active molecules, such as agrochemical fungicides that act as complex II inhibitors. researchgate.net

Table 4: Reagents for Esterification and Amidation of this compound

Common methods for derivatizing the carboxyl group.

TransformationReagentsIntermediateReference
EsterificationAlcohol (R-OH), Acid Catalyst- libretexts.org
Esterification (Mild)Alkyl Chloroformate, Alcohol (R-OH)Mixed Carboxylic-Carbonic Anhydride acs.org
Amidation1. Thionyl Chloride (SOCl₂) 2. Amine (R-NH₂)Acyl Chloride sunderland.ac.uk

Halogenation and Other Regioselective Ring Substitutions of the Pyrrole Nucleus

Introducing substituents onto the pyrrole ring requires control of regioselectivity. The electron-withdrawing nature of the carboxylic acid group at the C2 position deactivates the ring towards electrophilic substitution and directs incoming electrophiles primarily to the β-position (C4).

A simple and effective method for the regioselective halogenation of pyrrole carboxylic acid derivatives involves the use of N-halosuccinimides, such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS). researchgate.net These reagents allow for the introduction of halogen atoms onto the pyrrole nucleus under mild reaction conditions. researchgate.net The precise position of substitution can sometimes be unexpected, but these reagents are foundational for creating halogenated aminopyrimidinyl-pyrroles, which serve as scaffolds for kinase inhibitors. researchgate.net The development of regioselective halogenation methods is crucial for improving the yield and purity of desired substituted products. vulcanchem.com

Table 5: Regioselective Halogenation of the Pyrrole Ring

Reagents for regioselective substitution on the pyrrole nucleus.

ReagentReaction TypeTypical Position of SubstitutionReference
N-Bromosuccinimide (NBS)Electrophilic BrominationC4-position researchgate.net
N-Chlorosuccinimide (NCS)Electrophilic ChlorinationC4-position researchgate.net

Synthesis of Fused Heterocyclic Systems Derived from this compound

The this compound framework serves as a versatile starting point for the construction of more complex, fused heterocyclic systems, which are prominent in pharmacologically active molecules. berhamporegirlscollege.ac.in Various synthetic strategies have been developed to build additional rings onto the pyrrole core, leading to diverse molecular architectures.

One notable approach involves the synthesis of pyrrolo[1,2-a]quinolines. berhamporegirlscollege.ac.in This process begins with the preparation of 1-(2-iodoaryl)-1H-pyrrole-2-carbaldehyde, a derivative accessible from this compound precursors. The synthesis involves a two-component coupling reaction with 2-iodoaniline, followed by a Vilsmeier-Haack formylation. The resulting intermediate then undergoes a sequential Sonogashira coupling and an intramolecular alkyne-carbonyl metathesis to yield the fused pyrrolo[1,2-a]quinoline (B3350903) system in good to excellent yields. berhamporegirlscollege.ac.in

Another significant fused system derived from this compound is the tetrahydroindolone skeleton. rsc.org A domino reaction utilizing metal relay catalysis provides an efficient route to these structures. Specifically, the reaction of 5-alkoxy- or 5-amino-isoxazoles with cyclic 1,3-dicarbonyl compounds like dimedone, under appropriate thermal conditions (e.g., 65 °C), yields derivatives of 4,5,6,7-tetrahydro-4-oxo-1H-indole-2-carboxylic acid. rsc.org This multicatalysis approach has been successfully applied to produce various tetrahydroindolones in good yields. rsc.org

Furthermore, esters of this compound can be utilized in reactions with oxiranes to create precursors for fused systems. For instance, the reaction of methyl pyrrole-2-carboxylate with 2-phenyloxirane in the presence of a strong base like potassium metal in DMF, followed by acidic workup, produces E-1-(2-phenylvinyl)this compound. chim.it Such vinylpyrrole derivatives are valuable intermediates that can undergo further cyclization reactions to form fused heterocyclic structures. chim.it

Optimization of Reaction Conditions for Enhanced Yields and Selectivity

The optimization of reaction parameters is critical for maximizing the yield and selectivity of reactions involving this compound and its derivatives. Research has focused on various aspects, including catalyst systems, solvents, bases, and temperature, as well as the development of sustainable synthetic routes.

In the realm of sustainable chemistry, a notable advancement is the synthesis of this compound (PCA) from bio-based feedstocks. cam.ac.ukresearchgate.net An optimized process involving the reaction of D-glucosamine (derived from chitin) and pyruvic acid (derivable from cellulose) has been developed. cam.ac.uk The study systematically screened parameters such as temperature and reaction time, finding that optimal conditions led to a 50% yield of PCA. cam.ac.ukresearchgate.net

The following table summarizes the effect of temperature on the yield of PCA from D-glucosamine and pyruvic acid.

Temperature (°C)Reaction Time (h)PCA Yield (%)
302Low
602Moderate
802Increased
120250
Data sourced from studies on PCA synthesis from bio-feedstocks. cam.ac.ukresearchgate.net

This compound has also been effectively employed as a ligand in copper-catalyzed cross-coupling reactions. For the mono-arylation of anilines with aryl iodides, a systematic optimization of the reaction conditions was performed. nih.gov This study revealed that the combination of a copper(I) iodide (CuI) catalyst, this compound as the ligand, potassium phosphate (B84403) (K₃PO₄) as the base, and dimethyl sulfoxide (B87167) (DMSO) as the solvent provided a superior system. nih.gov

Below is a table detailing the optimization of conditions for the Cu-catalyzed arylation of aniline.

CatalystLigandBaseSolventTemperature (°C)Yield (%)
10% CuI20% L5K₃PO₄DMSO80-100Moderate to Good
10% CuI20% L5K₂CO₃DMF80Lower
10% CuI20% L5Cs₂CO₃1,4-Dioxane80Lower
10% CuI20% L5KOHToluene80Lower
10% CuI20% L5NaOt-BuAcetonitrile80Lower
L5 refers to this compound. Data reflects that K₃PO₄/DMSO is a superior system. nih.gov

Furthermore, the synthesis of N-substituted pyrrole carboxylic acid derivatives has been achieved under sustainable conditions by reacting primary amines with 3-hydroxy-2-pyrones. acs.org These reactions can be performed efficiently without solvents at temperatures between 50-75 °C, or in basic water-methanol solutions at room temperature, affording good to high yields of the desired pyrrole products. acs.org The development of domino reactions under Fe(II)/Ni(II) relay catalysis for producing 4-acylthis compound derivatives also highlights efforts to create straightforward and selective routes from readily available starting materials. rsc.org

Elucidation of Reaction Mechanisms and Pathways of Pyrrole 2 Carboxylic Acid

Decarboxylation Mechanisms of Pyrrole-2-carboxylic Acid

The decarboxylation of this compound is a key reaction that has been the subject of extensive investigation. The mechanism of this process is highly dependent on the reaction conditions, particularly the pH of the solution.

The rate of decarboxylation of this compound in aqueous solutions is markedly influenced by pH. cdnsciencepub.comresearchgate.netcdnsciencepub.com At a constant pH, the reaction follows first-order kinetics with respect to the substrate. cdnsciencepub.comresearchgate.netcdnsciencepub.com As the pH decreases from 3 to 1, the rate constant shows a slight increase. cdnsciencepub.comresearchgate.netcdnsciencepub.com However, in more acidic conditions, from pH 1 down to 10 M HCl, the rate of decarboxylation increases rapidly. cdnsciencepub.comresearchgate.netcdnsciencepub.com

This pH-dependent reactivity suggests a mechanism where the species undergoing decarboxylation is the carboxylate ion that has been protonated on the pyrrole (B145914) ring, specifically at the 2-position. cdnsciencepub.comresearchgate.net This intermediate can be formed through two primary pathways: the ring-protonation of the carboxylate anion or the ionization of the ring-protonated acid. cdnsciencepub.comresearchgate.net At lower acidities, the rate-determining step is the protonation of the ring. cdnsciencepub.comresearchgate.net Conversely, at higher acidities, the rate of protonation surpasses the rate of decarboxylation, indicating a shift in the rate-limiting step. cdnsciencepub.comresearchgate.net

Table 1: Effect of pH on the Decarboxylation Rate of this compound

pH RangeObservation on Rate Constant
3 to 1Slight increase
1 to -1 (in 10 M HCl)Rapid increase

This table summarizes the observed changes in the decarboxylation rate constant of this compound with varying pH in aqueous solutions at 50°C and an ionic strength of 1.0. cdnsciencepub.comresearchgate.netcdnsciencepub.com

The question of whether the decarboxylation of this compound proceeds through a concerted or a stepwise mechanism has been a topic of significant research. Evidence points towards a more complex, associative mechanism rather than a simple, direct dissociation. acs.org

Computational studies employing density functional theory (DFT) have explored both concerted and stepwise mechanisms for C-protonated and O-protonated pathways. worldscientific.comresearchgate.networldscientific.com These calculations support the idea that the reaction involves the addition of water to the carboxyl group and subsequent C-C bond cleavage. researchgate.net The initial nucleophilic attack of water on the carbonyl group appears to be the rate-determining step. worldscientific.com

Both protonation and the presence of water are crucial for the catalysis of the decarboxylation of this compound. researchgate.netresearchgate.netchemtube3d.com The reaction is subject to acid catalysis, particularly in strongly acidic media. acs.orgresearchgate.netnih.gov Protonation of the pyrrole ring at the C2 position is a key activating step. acs.orgresearchgate.netnih.gov This protonation makes the carbon atom of the carboxyl group more electrophilic and susceptible to nucleophilic attack.

Kinetic isotope effect (KIE) studies have provided valuable mechanistic insights into the decarboxylation of this compound. The ¹³C-carboxyl KIE, which measures the difference in reaction rates between molecules containing ¹²C and ¹³C at the carboxyl carbon, is particularly informative.

In strongly acidic solutions, such as 4 M HClO₄, a significant ¹³C-carboxyl KIE of 2.8% is observed. cdnsciencepub.comresearchgate.netcdnsciencepub.com This indicates that the cleavage of the C-C bond is at least partially rate-determining under these conditions. However, at a pH of approximately 3, the KIE is negligible. cdnsciencepub.comresearchgate.netcdnsciencepub.com This is consistent with a change in the rate-determining step at lower acidities, where ring protonation becomes the slower step. cdnsciencepub.comresearchgate.net

Further studies have shown that the ¹²C/¹³C KIE varies with the acidity of the medium. nih.govacs.org For instance, the KIE was found to be 1.010 ± 0.001 at H₀ = -0.01 and increased to 1.043 ± 0.001 at H₀ = -2.6. nih.govacs.org Solvent isotope effects (kH₂O/kD₂O) have also been measured, showing a value of 2 at H₀ = 0.9 and 1 at H₀ = -2.9. nih.govacs.org These observations, along with activation parameters, are consistent with a hydrolytic mechanism for decarboxylation. nih.gov

Table 2: Kinetic Isotope Effects in the Decarboxylation of this compound

Condition¹³C-carboxyl KIESolvent KIE (kH₂O/kD₂O)
4 M HClO₄2.8% cdnsciencepub.comresearchgate.netcdnsciencepub.comNot specified
pH ~ 3Negligible cdnsciencepub.comresearchgate.netcdnsciencepub.comNot specified
H₀ = -0.011.010 ± 0.001 nih.govacs.orgNot specified
H₀ = -2.61.043 ± 0.001 nih.govacs.orgNot specified
H₀ = 0.9Not specified2 nih.govacs.org
H₀ = -2.9Not specified1 nih.govacs.org

This table presents the kinetic isotope effects observed for the decarboxylation of this compound under different acidic conditions.

Oxidative and Reductive Transformations of this compound Derivatives

This compound and its derivatives can undergo both oxidative and reductive transformations. For instance, a spontaneous oxidative conversion of a pyrrole-proline-guanidine pseudo-peptide, which involves the N-acylation of proline by this compound, has been observed in the presence of air oxygen. nih.gov This reaction leads to the formation of a natural marine pyrrole 2-aminoimidazolinone derivative. nih.gov

The pyrrole ring itself is susceptible to oxidation. wikipedia.org Oxidation of this compound with reagents like chromium trioxide in acetic acid can lead to the formation of the imide of maleic acid. uop.edu.pk Furthermore, the oxidation of pyrrolidines, which can be synthesized from pyrrole derivatives, can lead to the formation of pyrroles. researchgate.net

Reduction of the pyrrole ring is also possible. wikipedia.org Mild reduction of pyrrole with zinc and acetic acid can yield 3-pyrroline (B95000) (2,5-dihydropyrrole). uop.edu.pk More vigorous catalytic reduction can completely hydrogenate the ring to produce pyrrolidine (B122466). uop.edu.pk

Exploration of Nucleophilic and Electrophilic Reactivity Profiles

The pyrrole ring in this compound is electron-rich, making it more reactive towards electrophilic substitution than benzene. wikipedia.orgpearson.com The nitrogen atom's lone pair of electrons is delocalized into the aromatic system, increasing the nucleophilicity of the ring carbons. pearson.com Electrophilic substitution typically occurs at the C5 position, as the C2 position is occupied by the carboxylic acid group. If the C5 position is blocked, substitution may occur at other positions.

The NH proton of the pyrrole ring is moderately acidic, and deprotonation with a strong base yields the pyrrolide anion, which is a potent nucleophile. wikipedia.org This anion can react with various electrophiles. wikipedia.org

The carboxylic acid group itself can participate in nucleophilic acyl substitution reactions. For example, intramolecular nucleophilic cyclization of N-alkyne-substituted methyl 1H-pyrrole-2-carboxylates with hydrazine (B178648) has been shown to produce different cyclization products depending on the electronic nature of the substituents on the alkyne. researchgate.net

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy (FT-IR, FT-Raman) and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, has been instrumental in elucidating the conformational landscape of PCA. These analyses are often coupled with computational studies to provide a robust assignment of the observed vibrational modes.

Pyrrole-2-carboxylic acid can exist in different conformations arising from the rotation around the C-C single bond connecting the pyrrole (B145914) ring and the carboxylic acid group. These are referred to as s-cis and s-trans conformers, where the C=O bond is either on the same side (s-cis) or the opposite side (s-trans) of the pyrrole N-H bond.

Studies combining infrared spectroscopy with computational methods have identified two primary conformers in cryogenic matrices. nih.gov These conformers both feature a cis configuration of the COOH group but differ in the orientation of the carboxylic group relative to the pyrrole ring, corresponding to the s-cis and s-trans arrangements. nih.gov The s-cis conformer, where the N-H and C=O groups are on the same side, is generally found to be more stable. uni-regensburg.de In a cryogenic nitrogen matrix, the s-cis and s-trans conformers were found to coexist in a ratio of approximately 86:14. nih.gov

In the solid state, infrared and Raman spectroscopic studies confirm that PCA primarily exists as cyclic dimers. researchgate.netacs.org Theoretical calculations suggest that for the s-cis conformation, two types of centrosymmetric dimers can be formed. uni-regensburg.deresearchgate.net X-ray analysis has confirmed that crystals of this compound are formed from s-cis conformers. researchgate.netmdpi.com

A third conformer, with a trans configuration of the COOH group, is not typically observed under normal conditions but can be generated in situ through narrowband near-infrared (NIR) excitation of the most stable s-cis form in a cryogenic matrix. nih.gov This photogenerated conformer is unstable and decays back to the more stable s-cis form. nih.gov

A complete assignment of the vibrational frequencies for both the s-cis and s-trans conformers of this compound has been achieved through a combination of experimental FT-IR and FT-Raman spectroscopy and theoretical calculations. researchgate.netacs.org These assignments are supported by normal coordinate calculations, which utilize force constants predicted by methods such as Density Functional Theory (DFT). researchgate.netacs.orgscispace.com

The vibrational spectra are complex due to the presence of both the pyrrole ring and the carboxylic acid group. Key vibrational modes include the N-H stretching, O-H stretching, C=O stretching, and various ring vibrations. In carbon tetrachloride solution, a free N-H stretching vibration (νN-H) is observed around 3465 cm⁻¹, while the free O-H stretching vibration appears near 3550 cm⁻¹. researchgate.net The carbonyl (C=O) stretching frequency is recorded at 1670 cm⁻¹ in the same solvent. researchgate.net In the solid state, the formation of hydrogen-bonded cyclic dimers leads to significant shifts in these vibrational frequencies, particularly a broadening and red-shifting of the O-H and N-H stretching bands and a shift in the C=O stretching band. researchgate.net

Vibrational ModeFrequency (cm⁻¹) in CCl₄ SolutionFrequency (cm⁻¹) in Solid State (as dimer)
ν(N-H)3465Broad, shifted
ν(O-H)3550Broad, shifted
ν(C=O)1670Shifted from monomer value

Single-Crystal X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structures

Single-crystal X-ray diffraction provides definitive information about the molecular structure and packing of PCA in the solid state. acs.org The analysis reveals that in the crystalline form, this compound exists as inversion dimers, where two molecules are linked by a pair of O-H···O hydrogen bonds between their carboxylic acid groups. iucr.org These dimers are a common structural motif for carboxylic acids. researchgate.net

The crystal structure further shows that these dimers are linked into chains by additional N-H···O hydrogen bonds, where the pyrrole N-H of one dimer interacts with a carbonyl oxygen of an adjacent dimer. iucr.org The pyrrole ring and the carboxyl substituent are nearly coplanar, with a small dihedral angle between their planes, reported as 11.7(3)°. iucr.org This planarity facilitates π-electron delocalization across the molecule, which in turn influences the strength of the hydrogen bonds. acs.org

The crystal system is monoclinic, and the space group has been identified as C2/c. iucr.org

Crystal Data for this compound
ParameterValue
Molecular FormulaC₅H₅NO₂
Molecular Weight111.10 g/mol
Crystal SystemMonoclinic
Space GroupC2/c
a14.080 (3) Å
b5.0364 (10) Å
c14.613 (3) Å
β98.969 (3)°
Volume1023.6 (3) ų
Z8

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of molecules in solution. For this compound, both ¹H and ¹³C NMR spectra provide key information about the chemical environment of the hydrogen and carbon atoms, respectively.

The ¹H NMR spectrum of this compound typically shows distinct signals for the three protons on the pyrrole ring and the protons of the N-H and O-H groups. chemicalbook.com In a solvent like DMSO-d₆, the acidic proton of the carboxylic acid (COOH) and the N-H proton appear as broad signals at very downfield shifts, often around 12.2 ppm and 11.72 ppm, respectively. chemicalbook.com The three pyrrole ring protons appear at chemical shifts in the range of 6.1 to 7.0 ppm. chemicalbook.com For example, in CD₃OD, the pyrrole protons are observed at approximately 6.18 ppm, 6.85 ppm, and 6.94 ppm. nih.gov

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the carboxylic acid is typically found at a downfield chemical shift. The four carbon atoms of the pyrrole ring also show distinct signals.

¹H NMR Chemical Shifts (ppm) for this compound
ProtonShift (ppm) in DMSO-d₆Shift (ppm) in CD₃OD
COOH~12.2N/A
N-H~11.72N/A
Pyrrole H6.9706.94
Pyrrole H6.7516.85
Pyrrole H6.1476.18

Studies have indicated that this compound and its N-methyl derivative likely exist in a single conformation in solution. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Excited State Behavior

Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by absorption bands that arise from π → π* transitions within the conjugated system formed by the pyrrole ring and the carboxylic acid group.

In the context of enzymatic assays, the concentration of pyrrole-2-carboxylate has been monitored by its UV absorbance at 255 nm, with a molar extinction coefficient (ε) of 18,000 M⁻¹ cm⁻¹. acs.org The decarboxylation of PCA to pyrrole can be followed by observing the decrease in the peak at 255 nm and the corresponding appearance of the pyrrole peak at 210.5 nm. acs.org For derivatives like pyrrole-2-carbonyl chloride, the maximum absorption (λmax) is reported at 288 nm (ε = 17,000 in CHCl₃), which is attributed to the conjugated pyrrole-carbonyl system.

The electronic transitions can be further studied using time-dependent density functional theory (TD-DFT) calculations, which help in assigning the observed absorption bands to specific electronic excitations within the molecule. sigmaaldrich.com

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in understanding the structural and electronic properties of pyrrole-2-carboxylic acid (PCA). These theoretical approaches provide detailed insights that complement experimental findings.

Theoretical calculations have been employed to investigate the conformational space of this compound and the structures of its dimers. Studies have identified two primary conformers of the monomer: s-cis and s-trans, which differ in the orientation of the carboxylic group relative to the pyrrole (B145914) ring. researchgate.netresearchgate.net For the s-cis conformation, where the N-H and C=O bonds are on the same side of the C-C bond, DFT calculations indicated that two different centrosymmetric dimers can be formed. uni-regensburg.demdpi.com

In the solid state, this compound molecules arrange themselves into cyclic dimers through hydrogen bonding. researchgate.netacs.org DFT calculations at the B3LYP/6-311++G(d,p) and B3LYP/6-311+G(d) levels of theory have been used to examine the molecular structure, vibrational frequencies, and binding energies of these dimers. researchgate.netacs.org X-ray analysis confirms that crystals of PCA are composed of s-cis conformers that form dimeric motifs, specifically the R²₂(8) and R²₂(10) ring patterns, which involve two hydrogen bonds. mdpi.com The R²₂(8) motif is formed by two O-H···O hydrogen bonds, creating a central eight-membered ring. The R²₂(10) motif involves one O-H···O and one N-H···O hydrogen bond, resulting in a ten-membered ring system. researchgate.netmdpi.com The binding energies for different theoretically studied dimer configurations highlight their relative stabilities.

Dimer ConfigurationDescriptionCalculated Interaction Energy (kcal/mol)Computational Method
Dimer A (R²₂(8))Formed from s-trans conformers via two O-H···O bonds-17.1B3LYP/6-311+G(d)
Dimer B (R²₂(10))Formed from s-cis conformers via one O-H···O and one N-H···O bond-15.6B3LYP/6-311+G(d)
Dimer C (R²₂(8))Formed from s-cis conformers via two O-H···O bonds-14.8B3LYP/6-311+G(d)

Table: Calculated interaction energies for various dimers of this compound, adapted from theoretical studies. Note that interaction energies can vary based on the level of theory and basis set used. researchgate.net

The nature of the hydrogen bonds in this compound dimers has been extensively characterized using the Quantum Theory of Atoms in Molecules (QTAIM), also known as Bader's AIM theory. researchgate.netacs.orgacs.orgnih.gov This method analyzes the electron density topology to define atomic interactions, including hydrogen bonds. By locating bond critical points (BCPs) and ring critical points (RCPs) in the electron density distribution, researchers can quantify the strength and nature of these interactions. researchgate.netacs.org

The pyrrole ring's π-electron system plays a crucial role in modulating the strength of the intermolecular hydrogen bonds in the dimers of this compound. researchgate.netacs.org This phenomenon is often described in the context of Resonance-Assisted Hydrogen Bonds (RAHB), where π-electron delocalization within a molecule enhances the acidity of the proton donor and the basicity of the proton acceptor, thereby strengthening the hydrogen bond. nih.govsrce.hr

In PCA dimers, the π-electron delocalization extends from the pyrrole ring to the carboxylic acid group. researchgate.netacs.org This delocalization influences the bond lengths within the dimer and increases the strength of the O-H···O and N-H···O hydrogen bonds. researchgate.netacs.org Theoretical studies using both DFT and ab initio MP2 methods have confirmed this effect. researchgate.netacs.org The decomposition of the total interaction energy reveals that the delocalization energy is a dominant attractive force, particularly in systems with homonuclear O-H···O bonds as seen in PCA dimers. nih.gov This enhancement of the covalent character of the hydrogen bonds due to π-electron delocalization is a key feature of the intermolecular interactions in this compound. srce.hr

Ab Initio and Hybrid Computational Methods (e.g., MP2, G3(MP2)//B3LYP)

High-level ab initio and composite computational methods provide highly accurate thermochemical data that often rivals experimental precision.

A combined experimental and computational approach has been used to determine the thermochemical properties of this compound. acs.orgnih.gov The standard molar enthalpy of formation in the gaseous phase (ΔfH°m(g)) at 298.15 K was derived from experimental measurements of the enthalpy of combustion and the enthalpy of sublimation. acs.orgnih.gov

To complement these experimental results, high-level ab initio calculations were performed. The gas-phase enthalpy of formation was estimated using the G3(MP2)//B3LYP composite method, which is known for its accuracy in predicting thermochemical properties. acs.orgnih.gov The computationally derived values were found to be in excellent agreement with the experimental data, validating the accuracy of the theoretical models. acs.orgnih.gov

CompoundExperimental Gas-Phase Enthalpy of Formation (kJ·mol⁻¹)Calculated Gas-Phase Enthalpy of Formation (G3(MP2)//B3LYP) (kJ·mol⁻¹)
This compound-286.3 ± 1.7-286.7

Table: Comparison of experimental and calculated gas-phase standard molar enthalpies of formation for this compound at T = 298.15 K. acs.orgnih.gov

The same high-level computational methods have been extended to explore the reactivity of this compound in the gas phase. G3(MP2)//B3LYP computations were employed to calculate several key chemical descriptors, including gas-phase acidities and basicities. acs.orgnih.gov These calculations provide fundamental insights into the intrinsic acidic and basic properties of the molecule, free from solvent effects. The calculations also determined other properties such as N-H bond dissociation enthalpies, proton and electron affinities, and adiabatic ionization enthalpies, offering a comprehensive picture of the molecule's energetic landscape. acs.orgnih.gov

Evaluation of Proton and Electron Affinities and Adiabatic Ionization Enthalpies

A combined experimental and computational study has provided valuable data on the thermochemical properties of this compound. nih.gov G3(MP2)//B3LYP and MP2 approaches were utilized to calculate several key energetic parameters. nih.gov

The proton affinity (PA) is a measure of a molecule's basicity in the gas phase. For this compound, the calculated proton affinity provides insight into the most likely sites of protonation.

The electron affinity (EA) quantifies the energy change when an electron is added to a neutral molecule to form a negative ion. A positive electron affinity indicates that the resulting anion is more stable than the neutral molecule.

The adiabatic ionization enthalpy (IE) corresponds to the energy required to remove an electron from the molecule in its ground vibrational state to form a cation, also in its ground vibrational state.

G3(MP2)//B3LYP computations have been employed to calculate the N-H bond dissociation enthalpies, gas-phase acidities and basicities, proton and electron affinities, and adiabatic ionization enthalpies for this compound. nih.gov

Table 1: Calculated Energetic Properties of this compound

Property Calculated Value (kJ mol⁻¹)
Proton Affinity Data not explicitly provided in search results
Electron Affinity Data not explicitly provided in search results
Adiabatic Ionization Enthalpy Data not explicitly provided in search results

Note: While the study by Santos and Silva (2009) mentions the calculation of these properties, the specific numerical values for proton affinity, electron affinity, and adiabatic ionization enthalpy were not available in the provided search snippets. The table includes the reported gas-phase enthalpy of formation from the same study for context. nih.gov

Frontier Molecular Orbital (FMO) Analysis and Molecular Electrostatic Potential (MEP) Mapping

Frontier Molecular Orbital (FMO) theory is a critical tool for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

A study investigating the interaction of this compound with a pristine and palladium-functionalized boron nitride nanocage utilized FMO and Molecular Electrostatic Potential (MEP) analysis. alzahra.ac.ir The HOMO and LUMO orbitals were calculated to understand the electronic behavior of the molecule. alzahra.ac.ir The MEP map provides a visual representation of the charge distribution on the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. alzahra.ac.irwuxiapptec.com Red areas on an MEP map indicate regions of negative electrostatic potential (electron-rich), while blue areas represent positive electrostatic potential (electron-deficient). wuxiapptec.com

In a related study on 5-formyl-1H-pyrrole-2-carboxylic acid, FMO analysis was used to calculate ionization energy, electron affinity, global hardness, chemical potential, and electrophilicity index. iosrjournals.org The energy gap between the HOMO and LUMO for this derivative was found to be in agreement with other bioactive pyrrole derivatives, suggesting its potential for intramolecular charge transfer. iosrjournals.org For pyrrole itself, the LUMO is described as having π-nature and being delocalized over the C-C bonds, while the HOMO is located over the C=C bonds. researchgate.net

The MEP analysis of this compound reveals that the electron charge can be transferred from the adsorbent to a nanocage, highlighting its potential for electrophilic and nucleophilic attack in biological systems. alzahra.ac.ir

Application of Cluster-Continuum Models in Predicting Reaction Mechanisms and Thermodynamics

Cluster-continuum models have been instrumental in elucidating the mechanisms of chemical reactions in solution, particularly for complex processes like decarboxylation. These models combine explicit solvent molecules (the "cluster") with a polarizable continuum model (PCM) to account for bulk solvent effects.

Extensive theoretical investigations have been conducted on the acid-catalyzed decarboxylation of this compound using cluster-continuum models. researchgate.networldscientific.comworldscientific.com These studies explored possible concerted and stepwise mechanisms for both C-protonated and O-protonated pathways. researchgate.networldscientific.comworldscientific.com

One significant finding from these calculations is that with the assistance of H₃O⁺, the potential energy barrier for the C-C bond rupture decreases dramatically to 9.77 kcal/mol, and the total energy barrier is reduced to 33.99 kcal/mol. researchgate.netresearchgate.net

Biological and Medicinal Chemistry Research into Pyrrole 2 Carboxylic Acid

Mechanisms of Biological Activity

Pyrrole-2-carboxylic acid and its derivatives have been the subject of extensive research due to their diverse biological activities. These compounds interact with various cellular targets and pathways, leading to a range of effects from anticancer to antimicrobial. The following sections detail the specific mechanisms through which this compound exerts its biological influence.

Antiproliferative and Cytotoxic Mechanisms against Cancer Cell Lines

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting antiproliferative and cytotoxic effects against various cancer cell lines. nih.govresearchgate.net The functionalized pyrrole (B145914) scaffold is a key chemotype in the design of protein kinase inhibitors, which can have excellent antiproliferative capabilities. nih.gov For instance, sunitinib, a multi-targeted receptor tyrosine kinase inhibitor containing a pyrrole ring, is utilized as a first-line treatment for advanced renal cell carcinoma. nih.gov

Research has shown that novel pyrrolo[2,3-d]pyrimidine derivatives carrying urea (B33335) moieties exhibit cytotoxic and apoptotic effects on cancer cells. nih.gov One such compound demonstrated strong cytotoxic activity against MCF-7 breast cancer and A549 lung cancer cells, with IC50 values of 1.66 µM and 4.55 µM, respectively. nih.gov The mechanism of this cytotoxicity is believed to be mediated by apoptosis, as evidenced by a significant increase in the percentage of late apoptotic cells and cell cycle arrest at various stages. nih.govnih.gov Further analysis through western blotting of apoptosis markers suggests that these compounds induce apoptosis via the intrinsic pathway. nih.gov

Another family of derivatives, 8-oxo-8H-acenaphtho[1,2-b]pyrrole-9-carboxylic acids, has also shown potential as anticancer drugs. nih.gov Two compounds in this family, 3d and 3g, displayed notable anticancer activity. While both were found to bind to DNA, they affected its conformation differently. nih.gov Cell cycle analysis revealed that compound 3d induced S-phase arrest followed by apoptosis, whereas compound 3g induced apoptosis directly. nih.gov

Additionally, 4-Iodo-1H-pyrrole-2-carboxylic acid has been identified as a pyrrole derivative with cancer cell growth inhibition properties. biosynth.com It is suggested that this compound inhibits the production of RNA and DNA in lung cancer cells, potentially by inhibiting the activity of polymerase II. biosynth.com This compound has also shown growth inhibition of human leukemia and breast cancer cells. biosynth.com

Table 1: Cytotoxic Activity of Selected this compound Derivatives

Compound Cancer Cell Line IC50 Value Proposed Mechanism of Action
Pyrrolo[2,3-d]pyrimidine derivative (10b) MCF-7 (Breast Cancer) 1.66 µM Induction of apoptosis via intrinsic pathway
Pyrrolo[2,3-d]pyrimidine derivative (9e) A549 (Lung Cancer) 4.55 µM Induction of apoptosis via intrinsic pathway
8-oxo-8H-acenaphtho[1,2-b]pyrrole-9-carboxylic acid (3d) Not specified Not specified S-phase arrest and apoptosis
8-oxo-8H-acenaphtho[1,2-b]pyrrole-9-carboxylic acid (3g) Not specified Not specified Apoptosis
4-Iodo-1H-pyrrole-2-carboxylic acid Lung, Leukemia, Breast Cancer Not specified Inhibition of RNA and DNA production

Antimycobacterial Mechanisms, including Enoyl-Acyl Carrier Protein Reductase (ENR) Inhibition

Pyrrole-containing compounds have been investigated for their antimycobacterial properties, with some derivatives showing potent activity against Mycobacterium tuberculosis. researchgate.net A notable mechanism of action for some pyrrole-2-carboxamide derivatives is the inhibition of the mycobacterial membrane protein Large 3 (MmpL3). nih.gov MmpL3 is essential for the transport of mycolic acids, which are crucial components of the mycobacterial cell wall.

Structure-activity relationship (SAR) studies on pyrrole-2-carboxamides have revealed that the hydrogens on the pyrrole and carboxamide moieties are critical for their anti-TB activity. nih.gov For example, replacing the pyrrole hydrogen with a methyl group significantly reduced activity, and replacing both the pyrrole and carboxamide hydrogens resulted in a loss of activity. nih.gov These findings suggest that these hydrogen atoms are likely involved in crucial hydrogen bonding interactions with the MmpL3 protein. nih.gov

One particular pyrrole-2-carboxamide derivative, compound 32, has shown excellent activity against drug-resistant tuberculosis, good microsomal stability, and minimal inhibition of the hERG K+ channel, along with good in vivo efficacy. nih.gov The target of these pyrrole-2-carboxamides was confirmed by observing their potency against M. smegmatis expressing both wild-type and mutated versions of the M. tuberculosis MmpL3 gene, and by their effect on mycolic acid biosynthesis. nih.gov

Antiparasitic Mechanisms, such as Selective Proline Racemase Inhibition against Trypanosomes

This compound has been identified as an effective agent against trypanosomes, the protozoan parasites responsible for diseases like Chagas disease and African sleeping sickness. toku-e.comnih.gov Its primary mechanism of action is the selective inhibition of proline racemase. toku-e.com Proline racemase is an enzyme crucial for the parasite's life cycle and infectivity, as it catalyzes the interconversion of L-proline and D-proline. researchgate.net

This compound acts as a transition-state analog inhibitor of Trypanosoma cruzi proline racemase (TcPRAC). nih.gov By binding to the active site of the enzyme, it effectively blocks its function. nih.gov The inhibition of TcPRAC by this compound has been shown to reduce the in vitro infection of host cells by the parasite in a dose-dependent manner. researchgate.net Specifically, it decreases the ability of T. cruzi to invade host cells and reduces the number of parasites per infected cell. researchgate.net

The structure of TcPRAC in complex with this compound has revealed that the enzyme has one reaction center per monomer, with two cysteine residues positioned to carry out acid/base catalysis. nih.gov This detailed structural information provides a basis for the design of even more potent and selective inhibitors of this critical parasitic enzyme.

Algae Inhibition and Modulation of Bacterial Quorum Sensing in Environmental Contexts

This compound has been shown to interfere with bacterial communication, a process known as quorum sensing (QS). researchgate.netfrontiersin.org In Pseudomonas aeruginosa, a bacterium known for causing opportunistic infections, this compound acts as a quorum sensing inhibitor (QSI). researchgate.net It achieves this by reducing the production of virulence factors such as pyocyanin, elastase, and proteases, without affecting the viability of the bacteria. researchgate.netfrontiersin.org

At the molecular level, this compound suppresses the expression of key QS regulatory genes, including lasI, lasR, rhlI, rhlR, pqsA, and pqsR. frontiersin.org This disruption of the QS system hinders the coordinated expression of virulence factors, thereby attenuating the pathogenicity of P. aeruginosa. researchgate.netfrontiersin.org Furthermore, a related compound, 1H-pyrrole-2,5-dicarboxylic acid, has also been identified as a QS inhibitor in P. aeruginosa. frontiersin.orgnih.govnih.gov

In addition to its effects on bacteria, this compound has been found to be produced by the biocontrol agent Lysobacter sp. 3655. nih.gov Interestingly, the production of this compound is significantly suppressed when the bacterium is co-cultured with Fusarium fungi, suggesting a role for this compound in the complex interactions between these microorganisms in the soil environment. nih.gov While specific studies on the direct inhibition of algae by this compound are not detailed in the provided search results, its role as a signaling molecule and modulator of microbial communities suggests it could have broader ecological impacts.

Table 2: Effect of 1H-pyrrole-2-carboxylic acid on P. aeruginosa PAO1 Virulence Factors

Virulence Factor Percentage Reduction
Pyocyanin 44%
Protease 74%
Elastase 96%

Data from a study where P. aeruginosa PAO1 was treated with 1 mg/ml of 1H-pyrrole-2-carboxylic acid. frontiersin.org

Enzymatic Decarboxylation by Pyrrole-2-carboxylate Decarboxylase (e.g., Pseudomonas aeruginosa PA0254/HudA)

The enzymatic decarboxylation of this compound is a key metabolic process in some bacteria. The enzyme responsible for this reaction is pyrrole-2-carboxylate decarboxylase. wikipedia.org In Pseudomonas aeruginosa, the protein PA0254, also known as HudA, has been identified as a pyrrole-2-carboxylate decarboxylase. nih.govacs.org This enzyme is dependent on a prenylated-FMN (prFMN) cofactor for its activity. nih.govacs.org

The reaction catalyzed by this enzyme is reversible, meaning it can both decarboxylate pyrrole-2-carboxylate to form pyrrole and CO2, and carboxylate pyrrole to produce pyrrole-2-carboxylate. wikipedia.orgnih.gov The catalytic mechanism is proposed to occur via an electrophilic aromatic substitution. nih.gov

The crystal structure of HudA has been solved, providing insights into its function. nih.gov The enzyme can also accept a limited range of other heteroaromatic compounds as substrates, including thiophene-2-carboxylic acid. nih.govacs.org The activity of HudA and its role in pyrrole metabolism have been linked to the inhibitory effects of this compound on the quorum sensing of P. aeruginosa. nih.govacs.org

A similar enzyme has also been purified from Bacillus megaterium PYR2910. nih.gov This enzyme is highly specific for pyrrole-2-carboxylate and also catalyzes the reverse carboxylation reaction. nih.gov A unique characteristic of the B. megaterium enzyme is its requirement for an organic acid, such as acetate (B1210297) or propionate, for its activity. nih.gov

Biosynthesis and Metabolic Pathways

The biosynthesis of this compound in microorganisms is thought to primarily originate from the amino acid L-proline through a controlled four-electron oxidation process. researchgate.net This pathway involves the activation of L-proline, which is then desaturated to form the aromatic pyrrole ring. researchgate.net The nascent pyrrolyl-2-carboxyl group is activated as a thioester, which is crucial for its function as an acyl donor in subsequent reactions that lead to the formation of more complex molecules like pyoluteorin (B1679884) and coumermycin A1. researchgate.net

Another biosynthetic route has been identified where N-acetylglucosamine serves as a precursor, leading to the formation of 4-acetamidethis compound after several enzymatic steps. nih.gov Additionally, the biosynthesis of pyrrole-2-carboxaldehyde can be achieved through the enzymatic fixation of CO2 onto pyrrole, a reaction catalyzed by the enzyme Pseudomonas aeruginosa HudA/PA0254 in conjunction with a carboxylic acid reductase. nih.govmdpi.com

In mammals, this compound has been identified as a degradation product of sialic acids and also results from the oxidation of D-hydroxyproline isomers by D-amino acid oxidase. hmdb.ca The direct oxidation product, Δ¹-pyrroline-4-hydroxy-2-carboxylic acid, is unstable and spontaneously loses water to form this compound. hmdb.canih.gov In rats, hydroxy-L-proline has been identified as a significant source of urinary pyrrole-2-carboxylate. nih.gov The oxidation of hydroxy-L-proline by L-amino acid oxidase in the kidney produces Δ¹-pyrroline-4-hydroxy-2-carboxylate, which is then converted to pyrrole-2-carboxylate in the urine. nih.gov

In cases of type II hyperprolinemia, a metabolic disorder, there is high urinary excretion of N-(pyrrole-2-carboxyl) glycine (B1666218), a conjugate of this compound and glycine. hmdb.caresearchgate.net This suggests that when proline metabolism is impaired, alternative pathways involving the formation and subsequent conjugation of this compound become more prominent. researchgate.net

Natural Occurrence, Isolation, and Identification from Microorganisms and Plants

This compound (P2C) is a naturally occurring alkaloid found across various biological systems, including bacteria, fungi, and plants medchemexpress.comtoku-e.com. It serves as a crucial precursor in the biosynthesis of more complex secondary metabolites medchemexpress.com. Its presence has been documented in microorganisms such as bacteria from the Streptomyces genus and the marine bacterium Pelomonas puraquae medchemexpress.comtoku-e.comnih.gov. It has also been identified in plants like Capparis spinosa nih.gov.

Detailed research into the biocontrol agent Lysobacter sp. 3655 led to the isolation and characterization of P2C nih.gov. In this study, the bacterium was cultivated in a large-scale fermentation process. The culture was then subjected to an extraction process using acidified ethyl acetate. The resulting crude extract was purified through Medium Pressure Liquid Chromatography (MPLC) on a reverse-phase C18 silica (B1680970) gel column. Further purification was achieved using High-Performance Liquid Chromatography (HPLC), which yielded a pure white compound nih.gov. The structure of this isolated compound was unequivocally identified as this compound through spectroscopic analysis. High-Resolution Mass Spectrometry (HR-MS) determined its molecular formula to be C₅H₅NO₂, and its structure was further confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy nih.gov.

Interestingly, the production of P2C by Lysobacter sp. 3655 was found to be significantly suppressed when co-cultured with the fungi Fusarium graminearum and Fusarium verticillioides, as well as in the presence of chitin (B13524), a primary component of fungal cell walls nih.gov. While P2C itself has been noted for weak antagonistic effects against some fungi, this suppression suggests a complex role in microbial interactions nih.gov.

Below is a summary of the natural sources from which this compound has been isolated.

KingdomGenus/SpeciesCommon Name/TypeReference(s)
BacteriaStreptomyces sp.Soil Bacteria toku-e.comnih.gov
BacteriaPelomonas puraquaeMarine Bacterium medchemexpress.com
BacteriaLysobacter sp. 3655Biocontrol Agent nih.gov
PlantaeCapparis spinosaCaper Bush nih.gov

Role as an Intermediate in L-Proline Biosynthesis and Degradation

This compound is not an intermediate in the primary biosynthesis of L-proline; rather, it is a product derived from the metabolism of L-proline and its hydroxylated derivative, hydroxyproline (B1673980) researchgate.netwikipedia.org. In numerous microorganisms, L-proline serves as the foundational precursor for the pyrrole-2-carboxylate moiety found in a variety of medically and agriculturally significant natural products researchgate.netnih.gov. The biosynthesis of these complex molecules involves shunting L-proline from the primary metabolic pool into secondary metabolism pathways researchgate.net.

A key, well-studied pathway involves the conversion of L-proline to a thioester, pyrrolyl-2-carboxyl-S-PCP (peptidyl carrier protein) nih.govresearchgate.net. This conversion is a critical step in the biosynthesis of antibiotics such as undecylprodigiosin (B1683453) and pyoluteorin nih.gov. The enzymatic machinery for this transformation includes proteins with domains for adenylation (A) and a peptidyl carrier protein (PCP), along with an acyl-CoA dehydrogenase. The process begins with the adenylation enzyme activating L-proline with ATP, forming a prolyl-AMP intermediate. This activated proline is then transferred to the PCP. Finally, the acyl-CoA dehydrogenase catalyzes a four-electron oxidation of the proline's pyrrolidine (B122466) ring to form the aromatic pyrrole ring of the thioester nih.govresearchgate.net. This mechanism establishes a novel route for pyrrole biosynthesis in nature nih.gov.

In terms of degradation pathways, particularly in mammals, pyrrole-2-carboxylate arises from the breakdown of free 4-hydroxyproline, which is primarily produced during the catabolism of collagen wikipedia.org. One of the catabolic routes for hydroxyproline is the L-amino-acid oxidase pathway, which directly results in the formation of pyrrole-2-carboxylate wikipedia.org.

Formation and Excretion Pathways in Mammalian Systems

In mammalian systems, the formation of this compound is intrinsically linked to the metabolism of hydroxy-L-proline, a major component of collagen nih.govnih.gov. Studies have shown that hydroxy-L-proline is an efficient source of urinary P2C, whereas L-proline itself is not a significant direct precursor nih.gov. The primary formation pathway involves the oxidation of hydroxy-L-proline by the enzyme L-amino acid oxidase, which is present in tissues such as the rat kidney nih.gov.

This enzymatic oxidation does not directly yield P2C. Instead, it produces an unstable intermediate, Δ¹-pyrroline-4-hydroxy-2-carboxylate nih.govjci.org. This intermediate is labile and spontaneously loses a water molecule to form the more stable aromatic compound, this compound jci.orghmdb.ca. This final conversion step can occur non-enzymatically, for instance, upon the acidification of urine where the precursor has been excreted nih.gov. Research suggests that a significant portion of the P2C detected in human urine may be formed from this excreted, labile precursor rather than being formed entirely within the tissues jci.orgsemanticscholar.orgnih.gov.

The excretion of P2C is primarily renal. Corrected measurement methods indicate that the average endogenous urinary excretion of P2C in healthy humans is approximately 0.51 μmol/day nih.gov. Excretion levels are significantly elevated under conditions of increased hydroxyproline turnover. For example, individuals with the genetic disorder hereditary hydroxyprolinemia, which leads to high levels of free hydroxy-L-proline, show high concentrations of P2C in their urine jci.orgnih.gov. Similarly, administering a large oral dose of hydroxy-L-proline to healthy subjects can cause a three- to eightfold increase in P2C excretion jci.orgnih.gov. In certain metabolic disorders, such as type II hyperprolinemia, P2C is further metabolized before excretion, appearing in the urine as the glycine conjugate, N-(pyrrole-2-carboxyl) glycine hmdb.caresearchgate.net.

The table below summarizes key findings related to P2C formation and excretion in mammals.

AspectFindingOrganism/SystemReference(s)
Primary Precursor Hydroxy-L-prolineRat, Human nih.govnih.govjci.org
Key Enzyme L-amino acid oxidaseRat Kidney nih.gov
Unstable Intermediate Δ¹-pyrroline-4-hydroxy-2-carboxylateMammalian Systems nih.govjci.orghmdb.ca
Formation Location Can form in urine from an excreted precursorHuman jci.orgsemanticscholar.orgnih.gov
Normal Excretion ~0.51 μmol/dayHuman nih.gov
Excretion in Disease Elevated in hereditary hydroxyprolinemia; Excreted as a glycine conjugate in type II hyperprolinemiaHuman jci.orgnih.govresearchgate.net

Applications in Catalysis and Materials Science

Catalytic Roles of Pyrrole-2-carboxylic Acid and its Derivatives

Efficacy as Ligands in Transition Metal-Catalyzed Reactions (e.g., Copper-Catalyzed Monoarylation of Anilines)

This compound has been identified as an effective ligand in transition metal-catalyzed reactions, particularly in copper-catalyzed C-N bond formation. nih.govnih.gov It serves as a suitable ligand for the copper-catalyzed monoarylation of anilines with both aryl iodides and bromides. nih.govnih.gov This process is a reliable alternative to palladium-catalyzed reactions for creating the diaryl amine moiety, a substructure found in numerous biologically active pharmaceuticals and materials. nih.gov

The reaction is typically carried out using 10% Copper(I) iodide (CuI) as the catalyst, 20% this compound as the ligand, and potassium phosphate (B84403) (K₃PO₄) as the base in a dimethyl sulfoxide (B87167) (DMSO) solvent. nih.govnih.gov Under these conditions, conducted at temperatures between 80-100°C for 20-24 hours, the reaction tolerates a variety of functional groups on both the aniline and the aryl halide, producing moderate to good yields of the desired diarylamine products. nih.govnih.gov The effectiveness of this ligand is notable because copper-based catalyst systems for diaryl amine synthesis are generally less common than palladium-based ones. nih.gov

Table 1: Copper-Catalyzed Monoarylation of Anilines with Aryl Halides using this compound as a Ligand
Aniline DerivativeAryl HalideYield (%)
AnilineIodobenzene85
4-MethoxyanilineIodobenzene88
4-ChloroanilineIodobenzene75
Aniline4-Iodotoluene82
AnilineBromobenzene65
3-Bromoaniline3-Bromoquinoline41
Data extracted from studies on the Cu-catalyzed monoarylation of anilines. nih.gov Reaction Conditions: 2.0 mmol ArNH₂, 1.0 mmol ArX, 0.10 mmol CuI, 0.20 mmol this compound, 2.0 mmol K₃PO₄, 0.5 mL DMSO, sealed tube, N₂ atmosphere, 24 h.

Participation in [3+2], [4+1], and [2+2+1] Cycloaddition Reactions

Derivatives of this compound are valuable precursors in various cycloaddition reactions for synthesizing more complex heterocyclic structures. The pyrrole (B145914) ring itself can be constructed through a [3+2] cycloaddition reaction. mdpi.com A common method involves the reaction of Tosylmethyl isocyanide (TosMIC), which acts as a 3-atom component, with electron-deficient compounds like α,β-unsaturated esters. mdpi.com For instance, methyl 3-arylacrylate esters react with TosMIC to afford 4-aryl-3-(methoxycarbonyl)-pyrroles. mdpi.com The ester group in these products, a derivative of a carboxylic acid, can then be hydrolyzed to the corresponding carboxylic acid, demonstrating a pathway from a cycloaddition product to a this compound derivative. mdpi.com

While direct participation of this compound in [4+1] and [2+2+1] cycloadditions is less commonly detailed, the functionalized pyrrole core it provides is a key building block in synthetic chemistry. The strategic placement of the carboxylic acid group allows for further modifications and cyclization steps post-synthesis of the initial pyrrole ring.

Polymerization of this compound and Poly(this compound) (PCPy) Formation

Enzymatic Catalysis Utilizing Glucose Oxidase for Polymer Synthesis

An environmentally friendly method for synthesizing poly(this compound) (PCPy) utilizes enzymatic catalysis. rsc.orgrsc.org This process employs the enzyme glucose oxidase (GOx), which catalyzes the oxidation of glucose. rsc.orgrsc.org In this reaction, GOx uses molecular oxygen to oxidize β-D-glucose, which produces D-glucono-1,5-lactone and hydrogen peroxide (H₂O₂) as a byproduct. vu.lt This enzymatically generated H₂O₂ then acts as the oxidant to initiate the polymerization of the this compound monomer. rsc.orgrsc.org

The formation of PCPy oligomers is evidenced by the appearance and increase of an absorption peak around 465 nm. rsc.org Research comparing this enzymatic method to chemical oxidative polymerization (using H₂O₂ directly) found that the optimal pH for enzymatic polymerization is 5.0, which is close to the pH of maximal activity for glucose oxidase (pH 5.5). rsc.orgrsc.org In contrast, the chemical method is more effective at a more acidic pH of 2.0. rsc.org The GOx-catalyzed polymerization is noted to be faster than the chemical method and results in PCPy particles with good colloidal stability. rsc.org

Applications in Biosensor Development, including Glucose Biosensors

Poly(this compound) is a valuable material for the development of biosensors, particularly amperometric glucose biosensors. vu.ltvu.lt Its utility stems from the presence of carboxylic acid groups on the polymer surface, which allow for the stable, covalent immobilization of enzymes like glucose oxidase. researchgate.netresearchgate.net This covalent linkage prevents the enzyme from leaching off the electrode surface, which significantly improves the long-term stability and signal repeatability of the biosensor. researchgate.netresearchgate.net

In a typical construction, PCPy particles are synthesized and then their surface carboxyl groups are activated. researchgate.net The enzyme glucose oxidase is then covalently attached to these activated sites. researchgate.net This PCPy-GOx biocomposite can be applied to an electrode, such as a graphite rod. researchgate.net The resulting biosensor detects glucose by measuring the amperometric signal generated from the enzymatic reaction. vu.lt When glucose is present, the immobilized GOx catalyzes its oxidation, and an electron transfer mediator can be used to shuttle electrons to the electrode, generating a current proportional to the glucose concentration. vu.lt These biosensors have been successfully used to detect glucose in real-world samples. vu.ltvu.lt

Table 2: Comparison of Polymerization Methods for PCPy Synthesis
ParameterEnzymatic Polymerization (GOx)Chemical Polymerization (H₂O₂)
InitiatorH₂O₂ from GOx-catalyzed glucose oxidationDirectly added H₂O₂
Optimal pH5.02.0
Reaction RateFasterSlower
Colloidal StabilitySignificant positive impactLess stable over longer periods
This table summarizes and compares key features of enzymatic and chemical polymerization methods for producing Poly(this compound) based on published research. rsc.orgrsc.org

Potential for Integration into Functional Materials and Solar Cell Sensitizers

The unique combination of a conductive pyrrole backbone and a functional carboxylic acid group gives this compound and its polymer, PCPy, significant potential for use in advanced functional materials. The carboxylic acid group serves as a critical anchoring point, allowing the molecule to bind to surfaces like titanium dioxide (TiO₂), a common component in dye-sensitized solar cells (DSSCs). aub.edu.lb

Concluding Remarks and Future Research Perspectives

Current Challenges and Unexplored Avenues in Pyrrole-2-carboxylic Acid Research

Despite significant strides in understanding and utilizing this compound, several challenges persist, simultaneously representing fertile ground for future investigation.

A primary hurdle lies in the synthetic accessibility and functionalization of the pyrrole (B145914) core. The synthesis of highly functionalized pyrroles, including PCA derivatives, often presents a significant challenge in achieving high yields and controlling regioselectivity. epa.gov While classical methods like the Paal-Knorr synthesis exist, they can be limited in scope and efficiency. polimi.itacs.org The development of novel, sustainable synthetic strategies, particularly those moving away from petroleum-based feedstocks and utilizing biomass-derived starting materials, is a critical and ongoing endeavor. researchgate.net Recent explorations into automated route searches and the use of green chemistry principles are promising steps in this direction. researchgate.net

Furthermore, the inherent reactivity of the pyrrole ring can complicate selective functionalization. Achieving precise substitution patterns on the PCA scaffold without resorting to complex protecting group strategies remains a significant synthetic challenge. epa.gov Overcoming this will be key to unlocking the full potential of PCA in creating a diverse library of derivatives for various applications.

From a biological perspective, while the antimicrobial and anti-inflammatory properties of some PCA derivatives are established, a vast landscape of unexplored biological targets remains. Identifying novel protein interactions and signaling pathways modulated by PCA and its analogs could lead to breakthroughs in treating a range of diseases. For instance, the discovery of PCA derivatives as inhibitors of enzymes like proline racemase in parasites opens up new avenues for antiparasitic drug development. researchgate.net Similarly, their role as inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3) presents a promising strategy for combating drug-resistant tuberculosis. nih.gov The exploration of PCA's role as a potential signaling molecule in microbial communities also presents an exciting, underexplored avenue of research.

Emerging Trends and Opportunities for Interdisciplinary Research

The future of this compound research is intrinsically linked to interdisciplinary collaboration, with several emerging trends pointing towards a convergence of expertise from diverse scientific fields.

One of the most prominent trends is the application of biocatalysis and metabolic engineering for the synthesis and modification of PCA. The use of enzymes for CO2 fixation to produce pyrrole-2-carbaldehyde, a closely related derivative, showcases the potential of biocatalytic cascades for sustainable chemical production. mdpi.commdpi.com This approach not only offers a greener alternative to traditional chemical synthesis but also allows for a high degree of stereoselectivity and regioselectivity. Further exploration of enzymatic pathways for PCA synthesis and derivatization will require close collaboration between synthetic chemists, enzymologists, and bioengineers.

The rise of computational chemistry and in silico drug design is another significant trend shaping the future of PCA research. Structure-guided design and pharmacophore modeling are already being employed to develop potent inhibitors of specific biological targets, as demonstrated in the design of MmpL3 inhibitors. nih.gov The synergy between computational prediction and experimental validation will accelerate the discovery of novel PCA-based therapeutics with enhanced efficacy and selectivity. This necessitates a close working relationship between computational chemists and medicinal chemists.

In the realm of materials science , PCA is gaining traction as a valuable building block for functional polymers and nanomaterials. The carboxylic acid group provides a convenient handle for polymerization and surface functionalization. vu.ltrsc.org For instance, poly(this compound) has been investigated for its potential in creating biosensors due to its ability to be covalently linked to biologically active molecules. vu.lt The development of PCA-based conductive polymers, sensors, and other advanced materials will be driven by collaborations between polymer chemists, materials scientists, and engineers.

Potential for Novel Applications and Fundamental Discoveries in Chemical Science

The unique chemical architecture of this compound positions it as a springboard for a multitude of novel applications and fundamental scientific discoveries.

In medicinal chemistry , the potential extends far beyond single-target drugs. The PCA scaffold is well-suited for the development of multi-target agents , which can simultaneously modulate multiple pathways involved in complex diseases like cancer and neurodegenerative disorders. nih.govmdpi.com Furthermore, the ability of some PCA derivatives to inhibit quorum sensing in bacteria opens up new frontiers in combating antimicrobial resistance by disarming pathogens rather than killing them directly.

The exploration of PCA in sustainable chemistry is poised for significant growth. Its potential as a bio-based platform chemical derived from renewable resources like cellulose (B213188) and chitin (B13524) could reduce our reliance on fossil fuels. researchgate.net The development of efficient and scalable methods for converting biomass into PCA and its derivatives will be a major focus, contributing to a more circular and sustainable chemical industry.

From a fundamental chemical science perspective, the study of PCA and its reactivity continues to offer opportunities for new discoveries. Investigating the mechanisms of novel catalytic transformations involving the pyrrole ring, exploring its coordination chemistry with different metals, and understanding the intricacies of its intermolecular interactions will undoubtedly lead to a deeper understanding of heterocyclic chemistry and the development of new synthetic methodologies. The regioselective functionalization of the pyrrole ring remains a challenge, and breakthroughs in this area will have broad implications for organic synthesis. epa.govnih.gov

Q & A

Q. What are the common synthetic routes for Pyrrole-2-carboxylic acid (PCA) in laboratory settings?

PCA is typically synthesized via decarboxylation of precursors or isolation from natural sources. A critical challenge is avoiding unintended decarboxylation during synthesis. For example, DFT studies reveal that proton-catalyzed decarboxylation in aqueous acidic media has a high energy barrier (~51 kcal/mol), but the presence of water and H⁺ reduces this barrier significantly (~34 kcal/mol) . Enzymatic polymerization methods using glucose oxidase (GOx) at pH 3.0–5.0 can also generate PCA-derived polymers while minimizing decarboxylation .

Q. How should PCA be handled to ensure stability during experiments?

PCA is prone to decarboxylation under acidic conditions. For short-term storage, PCA solutions in ethanol (0.5 M stock) are stable at 4°C. Long-term storage requires freeze-dried powders kept at -20°C . Avoid prolonged exposure to strong acids (e.g., HCl) to prevent degradation .

Q. What analytical techniques are recommended for characterizing PCA purity and structural integrity?

  • FTIR Spectroscopy : Identifies carboxylic (-COOH) and pyrrole ring vibrations (e.g., 1700 cm⁻¹ for C=O stretch) .
  • Cyclic Voltammetry : Assesses electropolymerization efficiency and permselectivity of PCA films (e.g., using H₂O₂ or glucose as analytes) .
  • UV-Vis Spectroscopy : Monitors decarboxylation kinetics by tracking absorbance changes at 270 nm .

Advanced Research Questions

Q. What methodological considerations are critical for successful electropolymerization of PCA into functionalized polymers?

Electropolymerization on platinum electrodes requires:

  • Potential Range : +0.4 V to +1.4 V (vs. SCE) in phosphate buffer (pH 8) .
  • Scan Rate : 2–5 mV/s to optimize film formation.
  • Co-polymerization with Enzymes : Immobilize glucose oxidase (GOx) during polymerization to create glucose sensors with linear ranges of 7×10⁻⁶–1.8×10⁻³ mol/L . Post-polymerization, test permselectivity using cyclic voltammetry with interferents like ascorbic acid .

Q. How do computational studies (e.g., DFT) elucidate the decarboxylation mechanism of PCA under varying acidic conditions?

DFT calculations (B3LYP/6-311++G**) show that decarboxylation proceeds via a proton-assisted pathway. In aqueous H⁺, the carboxyl group hydrates, forming a protonated intermediate that lowers the C–C bond cleavage barrier to ~9.8 kcal/mol. Solvation effects (modeled via CPCM) further stabilize the transition state . Experimental validation using solvent kinetic isotope effects (SKIEs) confirms H⁺ involvement, with activation energies decreasing from 51 kcal/mol (dry) to 34 kcal/mol (hydrated) .

Q. What experimental strategies mitigate PCA decarboxylation during chemical or enzymatic polymerization?

  • pH Control : Perform polymerization at pH ≥3.0 to slow acid-catalyzed decarboxylation .
  • Enzymatic Catalysis : Use GOx-generated H₂O₂ to oxidize PCA in water-ethanol mixtures, avoiding harsh acids .
  • Low-Temperature Synthesis : Conduct reactions at 4°C to reduce thermal degradation .

Q. How does PCA function as a bioactive metabolite in microbial or mammalian systems?

PCA is a D-amino acid oxidase product involved in hydroxyproline metabolism. In broilers, PCA levels correlate with intestinal antioxidant capacity and pathogenic bacteria suppression (e.g., Pseudomonas). Experimental models show PCA supplementation (50–100 mg/kg diet) reduces oxidative stress and enhances arginine synthesis, improving mucosal barrier function .

Q. What contradictions exist in literature regarding PCA’s stability during polymerization, and how can researchers reconcile these discrepancies?

Some studies report rapid PCA decarboxylation in acidic media (pH <3) , while others successfully polymerize PCA at pH 2.0–5.0 . This discrepancy arises from reaction conditions: enzymatic polymerization (pH 3.0–5.0) minimizes decarboxylation, whereas electrochemical methods (pH 8) avoid acidic degradation. Researchers should optimize pH, use low temperatures, and validate stability via FTIR or UV-Vis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.